Chlorpyrifos-methyl is an organophosphate insecticide that was developed by the Dow Chemical Company in 1966. It is structurally similar to chlorpyrifos but features a dimethyl chain, resulting in lower acute toxicity (classified as World Health Organization Class III) compared to its counterpart. Chlorpyrifos-methyl appears as colorless crystals and is known to be corrosive to metals such as copper and brass .
Chlorpyrifos-methyl acts as an acetylcholinesterase (AChE) inhibitor []. AChE is a vital enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, chlorpyrifos-methyl disrupts nerve impulse transmission, leading to insect paralysis and death [].
The biological activity of chlorpyrifos-methyl is primarily linked to its mechanism of action as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in prolonged neurotransmission and potential neurotoxic effects. Studies indicate that chlorpyrifos-methyl may cause developmental neurotoxicity, particularly in children, raising concerns about its safety for human health . Long-term exposure has been associated with various health risks, including possible reproductive toxicity and genotoxicity .
The synthesis of chlorpyrifos-methyl involves a multi-step process beginning with 3-methylpyridine. The key steps include the reaction of 3,5,6-trichloro-2-pyridinol with diethylthiophosphoryl chloride . This method highlights the complexity of synthesizing organophosphate compounds while ensuring safety and efficacy.
Research into the interactions of chlorpyrifos-methyl with other chemical agents has revealed significant findings. For example, combined exposure studies have shown that chlorpyrifos-methyl can interact adversely with substances like dexamethasone, leading to enhanced neurodevelopmental damage compared to exposure to either substance alone . Such studies underscore the importance of understanding multi-chemical exposures in assessing health risks.
Chlorpyrifos-methyl shares similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Acute Toxicity Level | Mechanism of Action | Primary Use |
---|---|---|---|
Chlorpyrifos | Higher (Class II) | Acetylcholinesterase inhibition | Insecticide |
Diazinon | Moderate (Class II) | Acetylcholinesterase inhibition | Insecticide |
Malathion | Moderate (Class II) | Acetylcholinesterase inhibition | Insecticide |
Parathion | High (Class I) | Acetylcholinesterase inhibition | Insecticide |
Uniqueness of Chlorpyrifos-methyl:
The molecular structure of chlorpyrifos-methyl consists of three main structural components: a 3,5,6-trichloropyridine ring, a phosphorothioate group, and two methyl groups. The core structure features a pyridine ring substituted with three chlorine atoms at positions 3, 5, and 6, which is connected to a phosphorothioate moiety through an oxygen bridge at position 2 of the pyridine ring [1] [2] [5].
The InChI (International Chemical Identifier) for chlorpyrifos-methyl is InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 [3] [4], while the InChI key is HRBKVYFZANMGRE-UHFFFAOYSA-N [3] [4] [5]. The SMILES notation for the compound is COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl [2] [4].
Property | Value | Reference |
---|---|---|
Molecular weight | 322.533 g/mol | [3] |
Melting point | 46.0°C | [6] |
Relative density | 1.642 at 23°C | [6] |
Vapour pressure | 3 × 10⁻³ Pa at 25°C | [6] |
Henry's law constant | 0.235 Pa m³ mol⁻¹ at 20°C | [6] |
The compound exists as a white crystalline solid at room temperature [7] [8] with mild mercaptan odor characteristics [9]. The melting point of chlorpyrifos-methyl ranges from 45.5-46.5°C [9], with more recent measurements indicating a value of 46.0°C [6].
The spectroscopic properties of chlorpyrifos-methyl provide detailed information about its molecular structure and bonding patterns. Infrared spectroscopy reveals several characteristic absorption bands that correspond to specific functional groups within the molecule [6].
IR Band (cm⁻¹) | Assignment | Description |
---|---|---|
3063 | C-H (Ar) stretching | Aromatic ring |
3012 | C-H (Ar) stretching | Aromatic ring |
2954 | C-H stretching | RCH₃ groups |
1548 | Ring vibration | Substituted pyridine |
1408 | Ring vibration | Substituted pyridine |
1240 | P-O stretching | Phosphate group |
1165 | P-O stretching | P-O-Ar bond |
967 | P-O stretching | P-O-Ar bond |
Nuclear magnetic resonance spectroscopy provides additional structural confirmation. The ¹H NMR spectrum shows characteristic signals at 7.88 ppm corresponding to the aromatic proton and at 4.04 ppm for the methyl groups attached to the phosphorus atom [6]. The ¹³C NMR spectrum displays signals at 150.7 ppm for quaternary carbon atoms in the pyridine ring [6].
Phosphorus-31 nuclear magnetic resonance (³¹P NMR) spectroscopy is particularly useful for characterizing organophosphate compounds like chlorpyrifos-methyl [10] [11]. The ³¹P NMR chemical shift for chlorpyrifos-methyl appears in the characteristic range for organothiophosphate esters, providing a diagnostic tool for identification and degradation studies [11].
Mass spectrometry fragmentation patterns for chlorpyrifos-methyl show characteristic fragment ions that are useful for identification and quantification [1]. The molecular ion peak appears at m/z 289.8761, with major fragment ions observed at m/z 124.9821, 142.9927, 127.0153, and 78.9944 [1]. These fragmentation patterns are consistent with the loss of methoxy groups and the breakdown of the pyridine ring structure.
The UV-visible absorption spectrum of chlorpyrifos-methyl shows molecular extinction coefficients at specific wavelengths [6]:
Wavelength (nm) | Molecular Extinction Coefficient (mol L⁻¹ cm⁻¹) |
---|---|
204.1 | 2.21 × 10⁴ |
229.1 | 1.17 × 10⁴ |
288.9 | 6.07 × 10³ |
These absorption characteristics are important for analytical detection methods and photodegradation studies of the compound [6].
The molecular structure of chlorpyrifos-methyl has been confirmed through X-ray crystallographic studies, which provide precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the molecule [12]. These structural details are essential for understanding the chemical behavior and reactivity patterns of the compound.
Irritant;Environmental Hazard